molecular formula C8H9Cl2NO2 B1593087 (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride CAS No. 225918-58-1

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

Cat. No. B1593087
M. Wt: 222.07 g/mol
InChI Key: GXBCSCVVIBVDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, also known as (S)-2-amino-2-(2-chlorophenyl) acetic acid hydrochloride, is a non-proteinogenic amino acid. It is a derivative of phenylalanine and is commonly used in scientific research for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme alanine transaminase, which is involved in the metabolism of amino acids.

Biochemical And Physiological Effects

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter dopamine in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its use as a chiral auxiliary in asymmetric synthesis can be very useful in the production of chiral molecules. However, one limitation of using (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use. Finally, (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride may have applications in the development of new drugs and other biologically active molecules.

Scientific Research Applications

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is commonly used in scientific research as a building block for the synthesis of peptides and other biologically active molecules. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride has been studied for its potential use as a therapeutic agent for a variety of medical conditions.

properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCSCVVIBVDFI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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